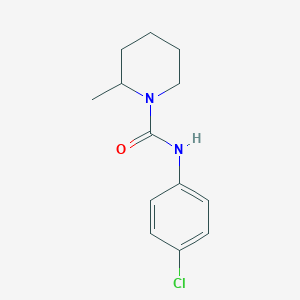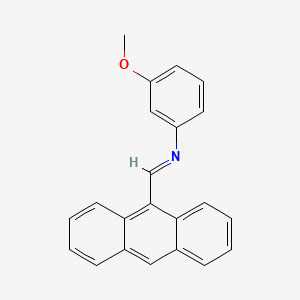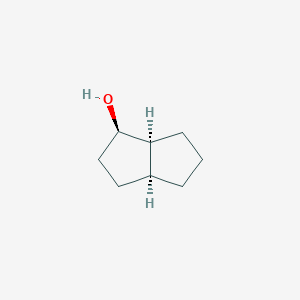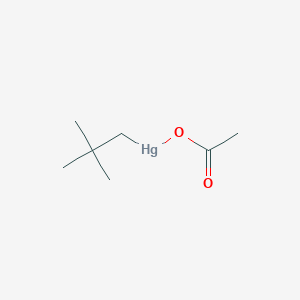
(2,2-Dimethylpropyl)mercuri acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethylpropyl)mercuri acetate is an organomercury compound with the chemical formula C7H14HgO2 It is a derivative of mercury, where the mercury atom is bonded to an acetate group and a 2,2-dimethylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)mercuri acetate typically involves the reaction of 2,2-dimethylpropyl halides with mercuric acetate. The reaction is carried out in an organic solvent, such as ethanol or methanol, under controlled temperature and pressure conditions. The general reaction can be represented as follows:
2,2-Dimethylpropyl halide+Mercuric acetate→(2,2-Dimethylpropyl)mercuri acetate+Halide ion
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethylpropyl)mercuri acetate undergoes various chemical reactions, including:
Substitution Reactions: The acetate group can be replaced by other nucleophiles.
Reduction Reactions: The mercury center can be reduced to elemental mercury or other lower oxidation states.
Oxidation Reactions: The compound can be oxidized to form different mercury-containing species.
Common Reagents and Conditions
Substitution: Common reagents include halides, thiols, and amines.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a thiol can yield a thiolate mercury compound, while reduction with NaBH4 can produce elemental mercury.
Applications De Recherche Scientifique
(2,2-Dimethylpropyl)mercuri acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly in understanding mercury toxicity.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its direct application.
Industry: Utilized in the development of specialized materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2,2-Dimethylpropyl)mercuri acetate involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins and enzymes, leading to inhibition of their function. This interaction disrupts cellular processes and can result in toxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmercuric acetate: Another organomercury compound with similar reactivity but different substituents.
Mercury(II) acetate: Lacks the 2,2-dimethylpropyl group, making it less sterically hindered.
(2,2-Diphenyl-2-hydroxyethyl)mercuri acetate: Contains a more complex organic group, affecting its reactivity and applications.
Uniqueness
(2,2-Dimethylpropyl)mercuri acetate is unique due to its specific substituents, which influence its chemical reactivity and potential applications. The presence of the 2,2-dimethylpropyl group provides steric hindrance, affecting how the compound interacts with other molecules and reagents.
Propriétés
Numéro CAS |
36215-11-9 |
|---|---|
Formule moléculaire |
C7H14HgO2 |
Poids moléculaire |
330.78 g/mol |
Nom IUPAC |
acetyloxy(2,2-dimethylpropyl)mercury |
InChI |
InChI=1S/C5H11.C2H4O2.Hg/c1-5(2,3)4;1-2(3)4;/h1H2,2-4H3;1H3,(H,3,4);/q;;+1/p-1 |
Clé InChI |
QXZASPRKFQPULE-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)O[Hg]CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



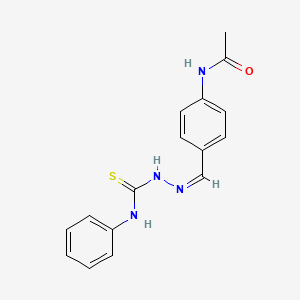
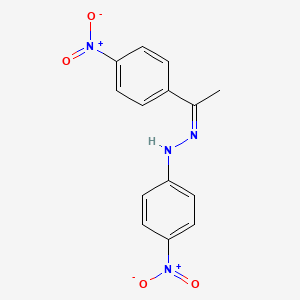

![N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11947964.png)

![1-Methyl-3-phenylpyrazolo[4,3-b]quinoxaline](/img/structure/B11947973.png)
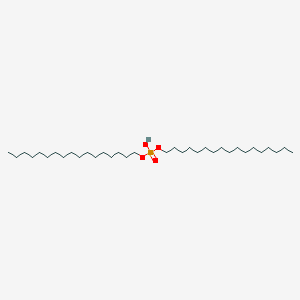
![4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11947984.png)

